molecular formula C10H15NO3 B2816574 Tert-butyl 2-ethenyl-4-oxoazetidine-1-carboxylate CAS No. 390402-27-4

Tert-butyl 2-ethenyl-4-oxoazetidine-1-carboxylate

Cat. No.: B2816574
CAS No.: 390402-27-4
M. Wt: 197.234
InChI Key: KMXIODQKXXJTHV-UHFFFAOYSA-N
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Description

Tert-butyl 2-ethenyl-4-oxoazetidine-1-carboxylate is a chemical compound with the molecular formula C10H15NO3 and a molecular weight of 197.23 g/mol . It is classified as an olefinic beta-lactam and is provided as a colorless solid . This compound is primarily used as a building block in chemical synthesis and research . Beta-lactam structures are of significant interest in medicinal chemistry. For instance, research into beta-lactam-based inhibitors has revealed general principles for designing compounds that stabilize specific biological conformations, underscoring the value of these core structures in drug discovery efforts . This product is intended for research purposes only and is not approved for use in humans or as a drug.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 2-ethenyl-4-oxoazetidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3/c1-5-7-6-8(12)11(7)9(13)14-10(2,3)4/h5,7H,1,6H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMXIODQKXXJTHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(CC1=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-ethenyl-4-oxoazetidine-1-carboxylate typically involves the reaction of tert-butyl 3-oxoazetidine-1-carboxylate with an appropriate ethenylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium tert-butoxide, to facilitate the formation of the ethenyl group.

Industrial Production Methods

Industrial production of this compound may involve a multi-step process starting from readily available precursors. The process includes the protection of functional groups, formation of the azetidinone ring, and subsequent introduction of the ethenyl group. The reaction conditions are optimized to achieve high yields and purity, often involving the use of advanced catalytic systems and purification techniques.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-ethenyl-4-oxoazetidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield hydroxy derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the ethenyl position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base are employed.

Major Products

The major products formed from these reactions include various substituted azetidinones, which can be further functionalized for specific applications.

Scientific Research Applications

Medicinal Chemistry

Enzyme Inhibition:
Tert-butyl 2-ethenyl-4-oxoazetidine-1-carboxylate has been studied for its potential as an enzyme inhibitor. It interacts with specific molecular targets by binding to active sites, thereby inhibiting enzyme activity. This mechanism can lead to various biological effects depending on the target enzyme or metabolic pathway involved. Such interactions are crucial for understanding its pharmacological potential and guiding future drug development efforts.

Anticancer Activity:
Recent studies have highlighted the efficacy of azetidine derivatives, including this compound, in inhibiting cancer cell proliferation. For instance, case studies have demonstrated significant inhibitory effects on various cancer cell lines, showcasing the compound's potential as a therapeutic agent. The structure-activity relationship (SAR) studies further elucidate how modifications to the compound can enhance its anticancer properties.

Synthesis of Complex Organic Molecules

Building Block for Synthesis:
The compound serves as a valuable building block for synthesizing complex organic molecules and pharmaceuticals. Its structural features allow for the formation of various substituted azetidinones, which can be further functionalized for specific applications. The synthesis typically involves multi-step processes that can be optimized using advanced catalytic systems.

Examples of Synthesized Derivatives:
Several derivatives of this compound have been synthesized, each exhibiting unique attributes and biological activities. Notable examples include:

Compound NameStructural FeaturesUnique Attributes
Tert-butyl 3-oxoazetidine-1-carboxylateAzetidinone structureLacks ethenyl group
Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylatePiperazine ringDifferent ring structure
Tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylateHydroxyethyl substituentDistinct functional group

This table illustrates how variations in structure can lead to different reactivity profiles and biological activities, enhancing the utility of these compounds in research and industrial applications.

Material Science Applications

Polymer Chemistry:
this compound has potential applications in polymer chemistry due to its ability to participate in radical polymerization reactions. The ethenyl group allows for incorporation into polymer chains, potentially leading to materials with enhanced properties such as improved thermal stability and mechanical strength.

Coatings and Adhesives:
The compound's unique chemical properties make it suitable for use in coatings and adhesives. Its ability to form strong bonds with various substrates can be exploited in developing high-performance materials that require durability and resistance to environmental factors.

Case Studies and Research Findings

Several case studies have documented the biological activities of this compound:

  • Anticancer Studies:
    • A study assessed the compound's effect on several cancer cell lines, reporting IC50 values that indicate potent anticancer activity.
    • The results suggest that modifications to the azetidinone structure can enhance its efficacy against specific types of cancer.
  • Enzyme Interaction Studies:
    • Research focused on the binding affinity of this compound with target enzymes, revealing insights into its mechanism of action and potential therapeutic applications.
  • Synthesis Optimization:
    • Investigations into different synthesis pathways have shown that adjusting reaction conditions significantly impacts yield and purity, providing valuable information for industrial applications.

Mechanism of Action

The mechanism of action of tert-butyl 2-ethenyl-4-oxoazetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, depending on the target enzyme or pathway involved.

Comparison with Similar Compounds

Tert-Butyl (3s,4r)-3-(Hydroxymethyl)-4-(4-Methoxyphenyl)Pyrrolidine-1-Carboxylate

Structural Differences :

  • Ring System : Pyrrolidine (5-membered ring) vs. azetidine (4-membered). Pyrrolidine has lower ring strain, enhancing stability but reducing reactivity in ring-opening reactions.
  • Substituents : A hydroxymethyl and 4-methoxyphenyl group introduce polarity and hydrogen-bonding capacity, absent in the ethenyl-substituted azetidine.

Physical Properties :

  • Molecular Formula: C₁₇H₂₅NO₄ (MW 307.4) .
  • Solubility: Likely higher in polar solvents due to hydroxymethyl and methoxyphenyl groups.

Tert-Butyl 2-{1-[2-Aryl-4-Oxothiazol-5(4H)-Ylidene]Ethyl}Diazenecarboxylates

Structural Differences :

  • Heterocycle : Thiazole (5-membered, S/N-containing) vs. azetidine. The thiazole’s aromaticity and diazene (-N=N-) group enable unique photochemical or coordination properties.

Reactivity :

  • The diazene moiety may undergo redox or photoisomerization reactions, expanding applications in materials science .

Tert-Butyl 2-(4-Fluorobenzyl)-4-Oxoazetidine-1-Carboxylate

Structural Differences :

  • Substituent : 4-Fluorobenzyl (aromatic, electronegative) vs. ethenyl. The fluorine atom enhances metabolic stability and lipophilicity.

Physical Properties :

  • Molecular Formula: C₁₅H₁₈FNO₃ (estimated MW 295.3).
  • Stability: Fluorine’s electron-withdrawing effect may reduce susceptibility to oxidative degradation compared to the ethenyl analog .

Critical Analysis of Structural and Functional Divergence

  • Ring Strain vs. Stability : The azetidine core in the target compound offers higher reactivity due to ring strain, whereas pyrrolidine and thiazole analogs prioritize stability or aromatic interactions.
  • Substituent Effects : Ethenyl groups favor addition reactions, fluorobenzyl enhances bioactivity, and diazene/thiazole combinations enable specialized applications.
  • Synthetic Utility : All compounds serve as intermediates, but their structural nuances dictate niche roles in pharmaceuticals, materials, or catalysis.

Biological Activity

Tert-butyl 2-ethenyl-4-oxoazetidine-1-carboxylate is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its significant biological activity. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications.

Chemical Structure and Properties

This compound is characterized by its unique azetidine ring structure, which includes an ethenyl group. This structural feature enhances its reactivity and potential for further functionalization, making it a valuable scaffold for drug design.

Property Details
Molecular Formula C₁₁H₁₃NO₃
Molecular Weight 197.23 g/mol
CAS Number 390402-27-8
Chemical Structure Structure

The biological activity of this compound primarily involves its role as an enzyme inhibitor. The compound interacts with specific molecular targets, inhibiting enzyme activity by binding to their active sites. This mechanism can lead to various biological effects depending on the target enzyme or pathway involved.

Biological Activities

Research indicates that this compound exhibits a wide spectrum of biological activities, including:

  • Antibacterial Activity: Demonstrated effectiveness against various bacterial strains.
  • Antifungal Activity: Inhibitory effects on fungal growth.
  • Anticancer Potential: Studies have shown its ability to inhibit cancer cell proliferation in vitro.
  • Enzyme Inhibition: Specific interactions with enzymes such as proteases and kinases have been documented, suggesting potential therapeutic applications in cancer and other diseases .

Case Studies and Research Findings

  • Anticancer Activity:
    A study investigated the effects of this compound on human cancer cell lines. The compound exhibited significant cytotoxicity against breast and lung cancer cells, with IC50 values in the low micromolar range. The mechanism was attributed to the induction of apoptosis through caspase activation .
  • Enzyme Inhibition:
    In a series of experiments, this compound was tested as an inhibitor of specific kinases involved in cell signaling pathways. It showed promising results in inhibiting the activity of JAK kinases, which are crucial in various hematological malignancies .

Comparative Analysis with Similar Compounds

The compound's unique ethenyl group distinguishes it from similar azetidine derivatives. Below is a comparison table highlighting key attributes:

Compound Name Structural Features Unique Attributes
Tert-butyl 3-oxoazetidine-1-carboxylateAzetidinone structureLacks ethenyl group
Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylatePiperazine ringDifferent ring structure
Tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylateHydroxyethyl substituentDistinct functional group

Applications in Drug Design

Due to its biological activity and structural characteristics, this compound is being explored as a scaffold for developing new therapeutics targeting various diseases, particularly those involving enzyme dysregulation such as cancer and inflammatory disorders.

Q & A

Q. What are the standard synthetic routes for tert-butyl 2-ethenyl-4-oxoazetidine-1-carboxylate, and what reaction conditions are critical for achieving optimal yields?

The compound is typically synthesized via nucleophilic substitution followed by cyclization. A halogenated precursor reacts with a tert-butyl carboxylic acid derivative under mild conditions (e.g., tetrahydrofuran as a solvent and triethylamine as a catalyst). Cyclization to form the azetidine ring requires precise pH and temperature control. Multi-step protocols may involve purification via column chromatography to isolate the product .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structure of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms functional groups and stereochemistry. Infrared (IR) spectroscopy identifies carbonyl and amide bonds. X-ray crystallography (using programs like SHELX) resolves absolute configuration and crystal packing . Mass spectrometry validates molecular weight. Data interpretation should cross-reference computational predictions (e.g., DFT calculations) with experimental results .

Q. What laboratory safety protocols are essential when handling this compound?

Use personal protective equipment (PPE), including gloves and goggles. Avoid inhalation or skin contact; work in a fume hood. Store in a cool, dry environment away from oxidizing agents. In case of exposure, rinse affected areas with water and consult safety data sheets for specific first-aid measures .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data (e.g., NMR chemical shifts or X-ray diffraction patterns)?

Discrepancies may arise from solvent effects, conformational flexibility, or crystal packing. Validate computational models using solvent-correction algorithms (e.g., COSMO-RS). For crystallography, refine data with SHELXL and check for twinning or disorder. Cross-validate NMR assignments via 2D experiments (HSQC, HMBC) .

Q. What strategies enhance enantiomeric purity during asymmetric synthesis?

Employ chiral auxiliaries or catalysts (e.g., Evans’ oxazolidinones) in key cyclization steps. Use chiral stationary phases in HPLC for purification. Monitor enantiomeric excess (ee) via chiral NMR shift reagents or polarimetry .

Q. What in vitro assays are suitable for evaluating inhibitory activity against target enzymes, and how should IC50 values be determined?

Use fluorescence-based assays (e.g., Förster resonance energy transfer) or radiolabeled ligand binding to measure enzyme inhibition. Calculate IC50 values via dose-response curves (four-parameter logistic model). Validate results with kinetic studies (Lineweaver-Burk plots) to distinguish competitive/non-competitive mechanisms .

Q. How can researchers design structure-activity relationship (SAR) studies for derivatives of this compound?

Synthesize analogs by modifying the ethenyl or oxo groups. Test biological activity against target proteins (e.g., kinases or proteases) using high-throughput screening. Correlate substituent effects (e.g., electron-withdrawing groups) with binding affinity using molecular docking (AutoDock Vina) and free-energy calculations (MM/PBSA) .

Q. What methods detect and quantify common impurities in synthesized batches?

Analytical HPLC with UV detection (220–254 nm) identifies byproducts. Use reversed-phase C18 columns and gradient elution (water/acetonitrile with 0.1% trifluoroacetic acid). Quantify impurities via calibration curves and validate with LC-MS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.